molecular formula C11H10N2O B12988469 1-Cyclopropyl-1H-indazole-6-carbaldehyde

1-Cyclopropyl-1H-indazole-6-carbaldehyde

Cat. No.: B12988469
M. Wt: 186.21 g/mol
InChI Key: XXOQMFLRELPTRY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom of the indazole ring and an aldehyde group at the 6-position, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products:

    Oxidation: 1-Cyclopropyl-1H-indazole-6-carboxylic acid.

    Reduction: 1-Cyclopropyl-1H-indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-1H-indazole-6-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with improved potency and selectivity .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-cyclopropylindazole-6-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-8-1-2-9-6-12-13(10-3-4-10)11(9)5-8/h1-2,5-7,10H,3-4H2

InChI Key

XXOQMFLRELPTRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)C=O)C=N2

Origin of Product

United States

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